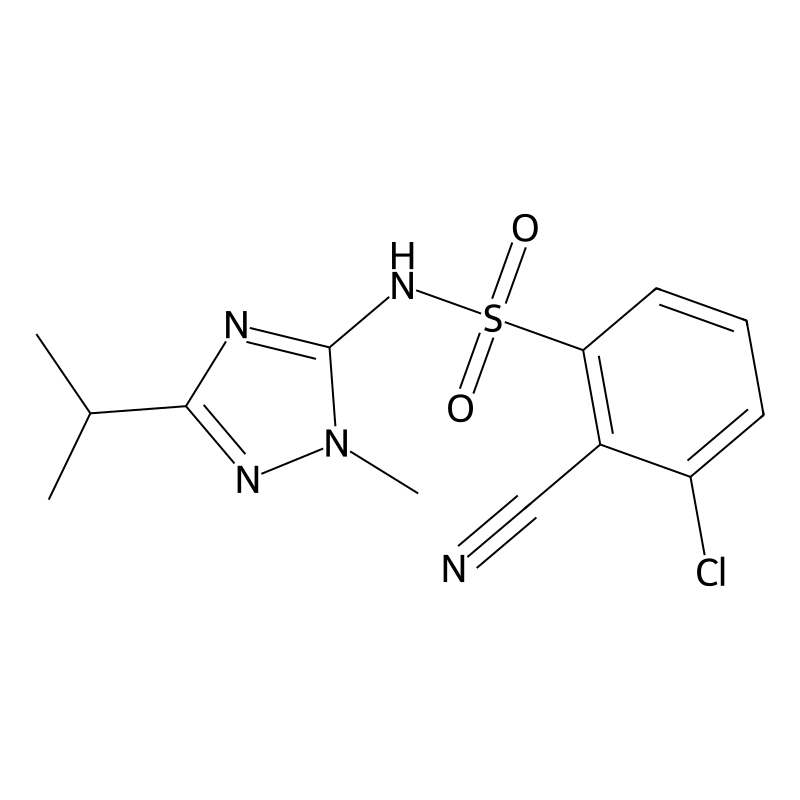

3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide

Catalog No.

S7880156

CAS No.

M.F

C13H14ClN5O2S

M. Wt

339.80 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide

IUPAC Name

3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide

Molecular Formula

C13H14ClN5O2S

Molecular Weight

339.80 g/mol

InChI

InChI=1S/C13H14ClN5O2S/c1-8(2)12-16-13(19(3)17-12)18-22(20,21)11-6-4-5-10(14)9(11)7-15/h4-6,8H,1-3H3,(H,16,17,18)

InChI Key

BQVFRUBWAOENPZ-UHFFFAOYSA-N

SMILES

CC(C)C1=NN(C(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C#N)C

Canonical SMILES

CC(C)C1=NN(C(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C#N)C

CTB is a sulfonamide-based chemical compound that has a chemical formula of C17H20ClN7O2S. It is a white to pale yellow powder that is soluble in organic solvents such as DMSO, DMF, and ethanol. CTB was first synthesized by Dandia et al. in 2012 as a potential anti-bacterial agent.

CTB has a molecular weight of 427.91 g/mol and a melting point of 253-255 °C. It is stable at room temperature and has a low water solubility of 2.05 mg/L at 25 °C. CTB is a weakly basic compound with a pKa value of 4.59. It has a high boiling point of 603.7 °C at 760 mmHg and a flashpoint of 318.9 °C.

CTB can be synthesized via a multi-step reaction starting from 3-chloro-2-nitrobenzenesulfonamide and 2-methyl-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid. The reaction involves the use of various reagents and solvents, including HCl gas, NaOH, THF, and dichloromethane. The final product is obtained after purification by column chromatography and recrystallization.

The chemical structure of CTB can be confirmed using various spectroscopic techniques, including ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry. The NMR data obtained for CTB shows characteristic peaks that confirm the presence of the functional groups in the molecule.

The chemical structure of CTB can be confirmed using various spectroscopic techniques, including ^1H NMR, ^13C NMR, FT-IR, and mass spectrometry. The NMR data obtained for CTB shows characteristic peaks that confirm the presence of the functional groups in the molecule.

Various methods have been developed to analyze CTB in different matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry. The Analytical methods developed for CTB can accurately determine the purity and concentration of the compound in various samples.

CTB has been found to exhibit various biological activities, including anti-bacterial, anti-fungal, and anti-cancer activities. It has been shown to be effective against several bacterial strains such as E. coli, S. aureus, and S. pneumoniae. CTB also exhibits selective cytotoxicity against cancer cell lines, making it a potential candidate for cancer chemotherapy.

CTB has been tested for its acute toxicity, genotoxicity, and mutagenicity in various studies. The compound has been found to have low acute toxicity and is classified as a non-genotoxic and non-mutagenic agent. However, the toxicity of CTB may vary depending on the dosage, route of administration, and the exposure time. Therefore, it should be handled with care in scientific experiments.

CTB has potential applications in various fields of research and industry. It can be used as an effective anti-bacterial and anti-fungal agent in the pharmaceutical industry. CTB has also been shown to have anti-inflammatory properties and can be used in the development of novel anti-inflammatory drugs. In addition, CTB can be used as a selective cytotoxic agent in cancer chemotherapy.

CTB has been extensively studied in the last decade owing to its potential applications in different fields of research and industry. Several research groups have been working on the synthesis and modification of CTB to improve its efficacy and reduce its toxicity. Different analytical and biological techniques have been developed to study the properties of CTB.

The potential implications of CTB are vast and include the development of novel anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer drugs. CTB can also be used as a potential candidate in the field of nanotechnology, where it can be used in the development of nanoparticles and their conjugates.

Despite the potential applications of CTB, there are certain limitations associated with the compound. The solubility of the compound in water is low, which limits its bioavailability and makes it difficult to administer in clinical settings. Additionally, the toxicological profile of CTB needs to be further studied to minimize its potential side effects.

for research on CTB include the development of novel drug delivery systems that can improve its bioavailability. Modification of the CTB structure can also be explored to enhance its efficacy and reduce toxicity. Finally, the potential use of CTB in the field of nanotechnology should be investigated further.

In conclusion, CTB is a well-studied compound that has a potential application in various fields of research and industry. Its properties have been extensively studied, and different analytical and biological methods have been developed to characterize the compound. While CTB has been shown to exhibit various biological activities, its use as a drug candidate needs further investigation. The future direction for research on CTB should focus on the development of novel drug delivery systems and its potential use in the field of nanotechnology.

In conclusion, CTB is a well-studied compound that has a potential application in various fields of research and industry. Its properties have been extensively studied, and different analytical and biological methods have been developed to characterize the compound. While CTB has been shown to exhibit various biological activities, its use as a drug candidate needs further investigation. The future direction for research on CTB should focus on the development of novel drug delivery systems and its potential use in the field of nanotechnology.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

339.0556736 g/mol

Monoisotopic Mass

339.0556736 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds